molecular formula C8H9N3O B13139762 (2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)methanol

(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)methanol

Cat. No.: B13139762
M. Wt: 163.18 g/mol
InChI Key: GIVHMKOIEDZIIC-UHFFFAOYSA-N
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Description

(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)methanol is a heterocyclic compound that features a benzotriazole core with a methyl group at the 2-position and a hydroxymethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)methanol typically involves the reaction of 2-methyl-2H-benzo[d][1,2,3]triazole with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the triazole nitrogen to the carbonyl carbon of formaldehyde, followed by reduction to yield the desired hydroxymethyl derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2)

Major Products Formed

    Oxidation: Formyl or carboxyl derivatives

    Reduction: Methyl derivative

    Substitution: Nitro or halogenated derivatives

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Benzotriazole: A parent compound with similar structural features but lacking the methyl and hydroxymethyl groups.

    2-Methylbenzotriazole: Similar to the title compound but without the hydroxymethyl group.

    5-Hydroxymethylbenzotriazole: Similar but without the methyl group at the 2-position.

Uniqueness

(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)methanol is unique due to the presence of both the methyl and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. This dual substitution pattern enhances its potential as a versatile intermediate in organic synthesis and as a multifunctional agent in various applications .

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

(2-methylbenzotriazol-5-yl)methanol

InChI

InChI=1S/C8H9N3O/c1-11-9-7-3-2-6(5-12)4-8(7)10-11/h2-4,12H,5H2,1H3

InChI Key

GIVHMKOIEDZIIC-UHFFFAOYSA-N

Canonical SMILES

CN1N=C2C=CC(=CC2=N1)CO

Origin of Product

United States

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